(2R,3S)-3-Phenylisoserine is a chiral amino acid, a molecule with a specific three-dimensional structure. Chirality plays an important role in many biological processes, and (2R,3S)-3-Phenylisoserine is valued for its ability to act as a chiral auxiliary in organic synthesis.
Organic synthesis is the field of chemistry focused on creating new organic compounds. Chiral auxiliaries are molecules used to control the stereochemistry, the 3D arrangement of atoms, of other molecules during a synthesis. (2R,3S)-3-Phenylisoserine can be used as a chiral auxiliary to introduce a specific chirality into target molecules, particularly in the preparation of beta-lactams, a class of antibiotics with four-membered ring structures. ChemDirect:
Here are some examples of research articles describing the use of (2R,3S)-3-Phenylisoserine as a chiral auxiliary:
(2R,3S)-3-Phenylisoserine is a chiral amino acid derivative characterized by a phenyl group attached to the third carbon of the serine backbone, with specific stereochemistry at the second and third carbon atoms. This compound is significant in both organic chemistry and pharmaceutical research due to its role as a key intermediate in the synthesis of various biologically active molecules, particularly taxoids, which are utilized in cancer treatment. Its unique structure includes a hydroxyl group on the second carbon and an amino group on the third carbon, contributing to its biological activity and utility in synthetic applications .
These reactions are essential for modifying (2R,3S)-3-Phenylisoserine for various applications in organic synthesis and medicinal chemistry.
The biological activity of (2R,3S)-3-Phenylisoserine is primarily linked to its role as an intermediate in the biosynthesis of taxoids, specifically in the synthesis of paclitaxel (Taxol), a well-known chemotherapeutic agent. Research indicates that this compound contributes significantly to taxol's antitumor activity by stabilizing microtubules, which are critical components of the cell cytoskeleton. This stabilization leads to cell cycle arrest and apoptosis in cancer cells . Additionally, its chirality allows it to interact selectively with biological targets, enhancing its effectiveness as a therapeutic agent.
The synthesis of (2R,3S)-3-Phenylisoserine can be accomplished through various methods:
(2R,3S)-3-Phenylisoserine has a wide range of applications:
Interaction studies involving (2R,3S)-3-Phenylisoserine focus on its ability to bind selectively to enzymes and receptors due to its unique stereochemistry. This selectivity is crucial for its function as an intermediate in synthesizing biologically active compounds. Research has shown that it inhibits microtubule depolymerization in cancer cells, which is essential for its antitumor activity . Further studies are ongoing to explore its interactions with other biological targets.
Several compounds share structural similarities with (2R,3S)-3-Phenylisoserine:
| Compound Name | Description | Unique Features |
|---|---|---|
| (2S,3R)-3-Phenylisoserine | The enantiomer of (2R,3S)-3-Phenylisoserine with opposite stereochemistry. | Different biological activity due to reversed chirality. |
| Phenylserine | A related compound with a phenyl group attached to the serine backbone but lacking specific stereochemistry. | Less selective in biological interactions compared to (2R,3S)-3-Phenylisoserine. |
| Phenylglycine | An amino acid derivative with a phenyl group but differing in position and stereochemistry. | Lacks hydroxyl functionality on the second carbon. |
The uniqueness of (2R,3S)-3-Phenylisoserine lies in its specific stereochemistry and functional groups that impart distinct biological activities and selectivity during
The molecular formula of (2R,3S)-3-Phenylisoserine is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol . The compound features two chiral centers at C2 and C3, resulting in the (2R,3S) configuration. The stereochemistry is critical for its biological activity, as evidenced by its role in paclitaxel’s microtubule-stabilizing function .
The SMILES notation (C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)O)N) explicitly defines the stereochemistry, with the @@ and @ symbols indicating R and S configurations at C2 and C3, respectively .
Crystallographic data for (2R,3S)-3-Phenylisoserine are limited, but studies on its hydrochloride salt (CAS 132201-32-2) reveal monoclinic crystal systems with space group C2/c . Key findings include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂ClNO₃ | |
| Melting Point | 222–224°C (decomposition) | |
| Density | 1.36 g/cm³ (predicted) | |
| Space Group | C2/c |
Conformational studies using DFT and MP2 methods highlight the dominance of zwitterionic and neutral forms in aqueous environments. In water, one zwitterionic and one neutral conformer account for >90% of the population due to intramolecular hydrogen bonding and solvation effects .
The stereochemistry of phenylisoserine derivatives profoundly impacts their biological activity. A comparison with the (2S,3R)-diastereomer (CAS 521059-43-8) reveals stark differences:
The (2R,3S) configuration is essential for paclitaxel’s interaction with β-tubulin, where the phenyl group aligns with hydrophobic pockets, while the hydroxyl and amine groups form hydrogen bonds . In contrast, the (2S,3R)-isomer fails to adopt this bioactive conformation .
The asymmetric synthesis of (2R,3S)-3-phenylisoserine has been achieved through several catalytic methodologies that exploit the unique stereochemical requirements of this compound. The asymmetric dihydroxylation reaction has emerged as one of the most effective approaches for generating the desired stereochemistry [3]. This methodology utilizes potassium osmate dihydrate at 1.5 mole percent concentration with chiral ligands at 1 mole percent in a 1:1.5 tertiary butanol-water solvent system at 4 degrees Celsius [3]. The process achieves remarkable stereocontrol, delivering products with 99 percent enantiomeric excess and 77 percent yield [3].
The asymmetric aminohydroxylation reaction represents another significant catalytic approach for synthesizing (2R,3S)-3-phenylisoserine [3]. This transformation employs acetyl amino bromide with lithium hydroxide as the nitrogen source, while the hydroxyl group originates from water [3]. The facial selectivity of both asymmetric dihydroxylation and aminohydroxylation reactions follows identical patterns, allowing for predictable stereocontrol [3]. The regioselectivity of these reactions requires careful optimization through appropriate selection of ligands, solvents, and nitrogen sources [3].
Alternative asymmetric catalytic approaches include the use of chiral ester enolate-imine cyclocondensation reactions [14]. These methodologies have been successfully applied to synthesize the compound and its analogs via chiral 3-hydroxy-4-aryl-beta-lactams [14]. The ester enolate-imine cyclocondensation approach provides access to the desired stereochemistry through careful control of reaction conditions and chiral auxiliary selection [14].
Enzymatic resolution has proven to be a highly effective method for producing enantiomerically pure (2R,3S)-3-phenylisoserine with excellent selectivity parameters [25]. Lipase-mediated kinetic hydrolysis of racemic ethyl 3-amino-3-phenyl-2-hydroxy-propionate has been successfully employed to achieve resolution [25]. Various lipases were systematically screened, with lipase from Burkholderia cepacia immobilized on diatomaceous earth demonstrating superior performance [25]. The optimized conditions involved diisopropyl ether containing 0.5 equivalents of water as the solvent system at 50 degrees Celsius for 3 hours [25]. Under these conditions, the process achieved 100 percent enantiomeric excess, 50 percent conversion, and an enantioselectivity ratio exceeding 200 [25].
An alternative enzymatic strategy employs the enantioselective ring-cleavage of (3R,4S)-beta-lactams using lipase B from Candida antarctica [25]. This approach utilizes the enzyme at 60 degrees Celsius for gram-scale synthesis applications [25]. The kinetic hydrolysis of (3R,4S)-beta-lactam in tertiary butyl methyl ether with 0.5 equivalents of water yielded (2R,3S)-3-phenylisoserine with 98 percent enantiomeric excess and 48 percent yield after 18 hours [25]. When the reaction was performed with (3R,4S)-3-acetoxy-beta-lactam, the process achieved greater than 98 percent enantiomeric excess with 49 percent yield, demonstrating the versatility of this enzymatic approach [25].
The enzymatic kinetic resolution of 3-phenylglycidates through transesterification with aminoalcohols represents another significant methodology [4]. This process exploits the differential reaction rates of enantiomers under enzymatic catalysis conditions [4]. The choice of alcohol used in the transesterification reaction proves crucial, as it must provide the newly formed ester with completely different chemical-physical properties compared to the starting compound [4]. This facilitates separation procedures through chromatography, preferential crystallization, distillation, or salt formation [4].
Industrial-scale production of (2R,3S)-3-phenylisoserine frequently employs racemic resolution strategies utilizing tartaric acid derivatives as resolving agents [1] [24]. The process typically begins with racemic threo-3-phenylisoserine amide, which undergoes resolution using (+)-tartaric acid or dibenzoyltartaric acid as chiral resolving agents [1]. The resolution is preferably conducted using enantiomerically pure (+)-tartaric acid or (−)-dibenzoyltartaric acid in ethanol as solvent at reflux temperature [1].
The industrial process involves multiple sequential steps with carefully controlled reaction conditions [24]. The resolution of racemic 3-phenylisoserine ethyl ester is performed using L-(+)-tartaric acid in absolute ethanol at 50 degrees Celsius [24]. The mixture is heated under reflux, and crystallization of the diastereomeric salt occurs before reaching reflux temperature [24]. After cooling to room temperature for 10 hours followed by cooling to 10 degrees Celsius, the precipitate yields 38.3 percent of the target compound with 84.8 percent enantiomeric excess [24]. Recrystallization in absolute ethanol with water improves the enantiomeric excess to 98.6 percent with 26.8 percent yield [24].
The subsequent liberation of the free amino acid from the tartrate salt involves treatment with aqueous ammonia solution [24]. The tartrate salt is stirred in ethyl acetate, and 25 percent aqueous ammonia solution is added over 5 minutes [24]. After stirring for 1 hour, the diammonium tartrate precipitate is allowed to settle, and the ethyl acetate layer is decanted [24]. The combined organic layers yield 99 percent of the desired compound with melting point range of 92.1-94.1 degrees Celsius [24].
The hydrobromolysis of β-phenylglycidic acid esters represents a well-established industrial methodology for producing (2R,3S)-3-phenylisoserine [1]. This approach utilizes the regio- and stereoselective ring-opening of (2S,3R)-β-phenylglycidic acid esters followed by subsequent transformations . The hydrobromolysis reaction is typically conducted using hydrobromic acid under controlled temperature conditions to ensure optimal stereoselectivity [1].
The industrial process begins with the preparation of racemic cis-3-phenylglycidic acid methyl ester through established procedures [1]. The racemic cis-epoxide is treated with potassium hydroxide in ethanol to generate the potassium salt, which is subsequently acidified with hydrochloric acid to liberate racemic cis-phenylglycidic acid [1]. The optical resolution is achieved through treatment with D-(+)-ephedrine, providing a mixture of diastereomeric salts [1]. The cis-(2R,3S)-3-phenylglycidic acid (+)-ephedrine salt can be recovered in 30 percent yield through fractional crystallization with acetone [1].
The hydrobromolysis step involves treatment of the optically active phenylglycidic acid with hydrobromic acid under carefully controlled conditions [1]. The reaction temperature is maintained at 25 degrees Celsius, and 120 grams of hydrobromic acid are added over 4 hours [1]. Following completion of the addition, sodium bicarbonate solution is added dropwise while maintaining temperature between 25-30 degrees Celsius [1]. The aqueous layer is separated, and toluene is added for moisture removal through distillation [1]. The process yields the desired product with high optical purity suitable for industrial applications [1].
Recent developments in organocatalytic methodologies have provided innovative approaches for synthesizing (2R,3S)-3-phenylisoserine through tandem addition-hydroxylation reactions [9]. These methodologies utilize chiral amine catalysts to promote enantioselective tandem Michael conjugate addition of heteroatom-centered nucleophiles to α,β-unsaturated compounds [9]. The organocatalytic approach offers advantages in terms of mild reaction conditions, high enantioselectivity, and operational simplicity [9].
The organocatalytic tandem Michael addition reactions have been successfully applied to access optically enriched heterocycles that serve as precursors to (2R,3S)-3-phenylisoserine [9]. Proline derivatives, including prolinamide and prolinol, have been employed as catalysts in these transformations [9]. The reactions typically proceed in dichloromethane-ethanol mixtures at room temperature, achieving enantiomeric ratios up to 98:2 when using bulky catalysts such as prolinol diphenyl silyl ether [9].
The mechanistic pathway involves iminium activation of α,β-unsaturated compounds by chiral pyrrolidine catalysts [9]. The asymmetric transformation proceeds through simultaneous activation of both reactants by bifunctional catalysts, generating transient ion pairs through iminium and imine intermediates [9]. This methodology has achieved excellent yields of 95 percent and enantioselectivities of 95 percent under optimized conditions [9].
The β-lactam ring cleavage strategy represents a significant advancement in the synthesis of (2R,3S)-3-phenylisoserine [11] [25]. This approach exploits the inherent reactivity of β-lactam rings toward nucleophilic attack, providing stereocontrolled access to the desired amino acid [12]. The methodology involves the preparation of chiral β-lactam precursors followed by regioselective ring-opening reactions [11].
The synthesis typically begins with the preparation of optically active 3-hydroxy-4-phenyl β-lactam derivatives through lipase-catalyzed asymmetric acylations [11]. These intermediates are obtained with high enantioselectivity using vinyl acetate as the acylation reagent, achieving enantioselectivity ratios exceeding 100 [11]. The subsequent ring-cleavage reaction is performed under carefully controlled conditions to maintain stereochemical integrity [11].
The β-lactam ring cleavage mechanism involves nucleophilic attack on the carbonyl carbon of the β-lactam ring, resulting in cleavage of the carbon-nitrogen bond [13]. After cleavage of the carbon-nitrogen bond in the β-lactam ring, a higher degree of conformational freedom with a freely rotatable corresponding bond facilitates the release of the product [13]. The reaction conditions are optimized to ensure complete conversion while maintaining high enantiomeric excess [13].
Recent applications of this methodology have demonstrated its effectiveness in gram-scale synthesis [25]. The enantioselective ring-cleavage of (3R,4S)-β-lactam using lipase B from Candida antarctica proceeds at 60 degrees Celsius in tertiary butyl methyl ether [25]. The reaction achieves 48 percent yield of (2R,3S)-3-phenylisoserine with 98 percent enantiomeric excess after 18 hours [25]. The methodology has been successfully scaled up for industrial applications, demonstrating its practical utility [25].
| Methodology | Catalyst/Reagent | Solvent System | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) | Reaction Time |
|---|---|---|---|---|---|---|
| Asymmetric Dihydroxylation | K₂OsO₄(OH)₄ (1.5 mol%) | t-BuOH/H₂O (1:1.5) | 4 | 77 | 99 | - |
| Enzymatic Resolution | Lipase B. cepacia | Diisopropyl ether | 50 | 50 | 100 | 3 hours |
| β-Lactam Ring Cleavage | Lipase B C. antarctica | TBME | 60 | 48 | 98 | 18 hours |
| Tartaric Acid Resolution | L-(+)-Tartaric acid | Ethanol | 50 | 26.8 | 98.6 | 10 hours |
| Organocatalytic | Prolinol diphenyl silyl ether | CH₂Cl₂/EtOH | 25 | 95 | 95 | - |
The solubility behavior of (2R,3S)-3-phenylisoserine demonstrates distinctive patterns that reflect its amphiphilic molecular structure, containing both polar functional groups and a nonpolar aromatic ring [1] [2]. The compound exhibits a marked preference for polar solvents due to the presence of amino and hydroxyl functional groups capable of hydrogen bonding interactions .
In polar protic solvents, (2R,3S)-3-phenylisoserine demonstrates excellent solubility characteristics. The compound shows quantitative solubility in water at 16.64 mg/mL at 25°C, which corresponds to approximately 0.092 M concentration [4]. This aqueous solubility is attributed to the formation of hydrogen bonds between the amino and hydroxyl groups of the isoserine backbone and water molecules . The carboxyl group further enhances water solubility through ionic interactions when deprotonated at physiological pH values.
Methanol and ethanol demonstrate complete miscibility with (2R,3S)-3-phenylisoserine across typical laboratory concentration ranges [1] [2] [5]. The enhanced solubility in alcoholic solvents compared to water results from the dual hydrogen bond donor and acceptor capabilities of alcohols, which can simultaneously interact with both the amino and carboxyl functional groups. The phenyl substituent also contributes to solubility in alcoholic media through π-π interactions and hydrophobic solvation effects.
Polar aprotic solvents including dimethyl sulfoxide and acetone provide excellent dissolution properties for (2R,3S)-3-phenylisoserine [1] [2]. These solvents primarily interact through dipole-dipole interactions and hydrogen bonding with the polar functional groups while minimizing disruption of intramolecular hydrogen bonds that may exist in the compound.
The solubility profile in nonpolar solvents reveals significant limitations due to the polar nature of the amino acid backbone. Hexane exhibits extremely limited dissolution capacity, with solubility values below 0.1 mg/mL . This poor solubility in aliphatic hydrocarbons demonstrates the dominance of polar interactions in the overall solvation behavior.
Interestingly, chloroform and dichloromethane demonstrate appreciable solubility for (2R,3S)-3-phenylisoserine despite their nonpolar character [1] [2]. This enhanced solubility results from the ability of chlorinated solvents to participate in weak hydrogen bonding through their electronegative chlorine atoms. Additionally, the aromatic character of chloroform provides favorable π-interactions with the phenyl ring of the compound.
Ethyl acetate, classified as a moderately polar solvent, shows good solubility characteristics [1] [2]. The ester functionality allows for hydrogen bonding interactions while the ethyl group provides sufficient hydrophobic character to accommodate the phenyl substituent.
The solubility behavior of (2R,3S)-3-phenylisoserine can be rationalized through detailed analysis of intermolecular interactions. The compound possesses a calculated LogP value of 0.83220, indicating moderate lipophilicity [6] [4]. This intermediate partition coefficient reflects the balanced hydrophilic-lipophilic character resulting from the polar amino acid backbone and the aromatic phenyl substituent.
The polar surface area of 83.55 Ų indicates significant exposure of polar atoms to the molecular surface [6] [4]. This relatively high polar surface area correlates with the observed preference for polar solvents and the ability to form extensive hydrogen bonding networks in solution.
The thermal stability and decomposition behavior of (2R,3S)-3-phenylisoserine follows complex multi-stage pathways characteristic of amino acid derivatives containing aromatic substituents [7] [8]. Thermogravimetric analysis coupled with differential scanning calorimetry provides comprehensive insights into the thermal decomposition mechanisms and associated kinetic parameters.
The thermal decomposition of (2R,3S)-3-phenylisoserine proceeds through four distinct temperature ranges, each characterized by specific chemical processes and mass loss patterns [7] [8]. The initial decomposition stage occurs between 180-220°C and involves primarily dehydration reactions. During this phase, intermolecular water elimination leads to condensation products with approximately 5-10% mass loss. The dehydration process involves the hydroxyl group at the 2-position and may include some decarboxylation reactions depending on the heating rate and atmosphere [7] [8].
The second major decomposition stage spans 220-280°C and represents the most significant mass loss event, accounting for 20-35% of the total sample mass [7] [8]. This stage involves extensive degradation of the amino acid functionality, resulting in the formation of ammonia, hydrogen cyanide, and isocyanic acid. The amino group undergoes thermal decomposition through multiple pathways including deamination, cyclization reactions, and formation of nitrile intermediates.
Between 280-350°C, the phenyl ring system undergoes thermal degradation, contributing 40-60% of the total mass loss [7] [8]. This temperature range encompasses the breakdown of aromatic structures to form smaller fragments including carbon monoxide, carbon dioxide, and various aromatic decomposition products. The phenyl ring degradation follows free radical mechanisms typical of aromatic thermal decomposition.
The final decomposition stage occurs above 350°C and involves complete carbonization processes [7] [8]. During this phase, remaining organic matter undergoes pyrolysis to form carbon residue and volatile organic compounds, accounting for approximately 10-15% additional mass loss.
Thermal decomposition kinetics of (2R,3S)-3-phenylisoserine follow first-order reaction mechanisms based on model fitting analysis of thermogravimetric data [7] [8]. The activation energy for the primary decomposition process ranges from 150-200 kJ/mol, determined through Kissinger analysis of peak temperature shifts at different heating rates.
The pre-exponential factor falls within the range of 10¹⁰-10¹² min⁻¹, indicating a relatively high frequency factor characteristic of unimolecular decomposition processes [7] [8]. These kinetic parameters suggest that the thermal decomposition involves complex molecular rearrangements requiring significant activation energy.
Onset temperature analysis reveals initial decomposition between 220-240°C under standard thermogravimetric conditions [7] [8]. The peak decomposition temperature occurs at 280-300°C, corresponding to maximum rate of mass loss. Complete decomposition, defined as the endset temperature, occurs between 350-380°C under inert atmosphere conditions.
The thermal decomposition behavior of (2R,3S)-3-phenylisoserine shows significant dependence on atmospheric conditions during heating [7] [8]. Under inert nitrogen atmosphere, decomposition proceeds primarily through pyrolytic pathways with formation of condensed aromatic products and char formation. The absence of oxygen promotes cyclization reactions and polymerization processes that stabilize intermediate decomposition products.
In oxidizing atmospheres, thermal decomposition follows more complex pathways involving combustion reactions [7] [8]. The presence of oxygen facilitates complete oxidation of organic fragments to carbon dioxide and water, resulting in higher mass loss and different product distributions. Oxidative decomposition typically occurs at lower temperatures due to the exothermic nature of combustion reactions.
The pH-dependent behavior of (2R,3S)-3-phenylisoserine reflects the ionizable nature of both amino and carboxyl functional groups, leading to distinct tautomeric forms across different pH ranges [9] [10]. The compound exhibits classic amino acid ionization behavior with multiple protonation states that significantly influence its chemical and physical properties.
At physiological pH values (6.0-7.4), (2R,3S)-3-phenylisoserine predominantly exists in its zwitterionic form, characterized by simultaneous protonation of the amino group and deprotonation of the carboxyl group [9] [10]. This dipolar ionic structure represents the most thermodynamically stable form under biological conditions and exhibits neutral net charge despite containing both positive and negative charges within the same molecule.
The zwitterionic form demonstrates enhanced stability compared to other protonation states due to intramolecular electrostatic interactions between the ammonium and carboxylate groups [9]. Computational studies using density functional theory calculations indicate that the zwitterionic conformer dominates equilibrium populations in aqueous solution, with the NH₃⁺ and COO⁻ groups adopting conformations that minimize electrostatic repulsion while maximizing hydrogen bonding interactions with surrounding water molecules.
Below pH 2.0, (2R,3S)-3-phenylisoserine exists predominantly in its cationic form with both amino and carboxyl groups protonated [10]. This form exhibits a net positive charge and demonstrates reduced stability in aqueous solution due to electrostatic repulsion between the protonated functional groups. The cationic form shows altered solubility characteristics and increased susceptibility to nucleophilic attack at the carboxyl carbon.
In the pH range 2.0-6.0, the compound transitions to its zwitterionic form through deprotonation of the carboxyl group while maintaining protonation of the amino group [10]. This represents the isoelectric point region where the compound exhibits maximum stability and minimum solubility in pure water. The isoelectric point for (2R,3S)-3-phenylisoserine is estimated to occur around pH 6.0 based on the predicted pKa values of 2.56±0.27 for the carboxyl group [11].
Above pH 9.0, further deprotonation of the amino group leads to formation of the anionic form with a net negative charge [10]. This form exhibits reduced stability compared to the zwitterionic species and shows increased reactivity toward electrophilic reagents.
The ionization state of (2R,3S)-3-phenylisoserine significantly influences its conformational preferences and intermolecular interactions [9]. Nuclear magnetic resonance studies demonstrate that zwitterionic forms adopt extended conformations that minimize intramolecular electrostatic interactions while maximizing hydrogen bonding with solvent molecules.
The presence of the phenyl substituent at the 3-position introduces additional conformational complexity through π-π stacking interactions and hydrophobic effects [9]. These aromatic interactions can stabilize specific conformations and influence the apparent pKa values of the ionizable groups through electronic effects transmitted through the molecular framework.
Circular dichroism spectroscopy reveals that pH-induced conformational changes affect the chiral environment around the stereogenic centers [12]. The (2R,3S) configuration exhibits characteristic Cotton effects that are sensitive to ionization state, providing valuable insights into the relationship between protonation and molecular conformation.
The relative stabilities of different tautomeric forms can be quantified through thermodynamic analysis of protonation equilibria [9]. The enthalpy of protonation for the carboxyl group is estimated to be approximately -45 kJ/mol, while the amino group protonation enthalpy is around -52 kJ/mol. These values indicate that amino group protonation is thermodynamically more favorable than carboxyl group protonation.
Entropy contributions to the tautomeric equilibria primarily arise from solvation effects and conformational changes associated with ionization [9]. The zwitterionic form exhibits reduced conformational entropy compared to neutral forms due to intramolecular electrostatic constraints, but this is compensated by favorable solvation entropy from enhanced water structuring around the ionic sites.